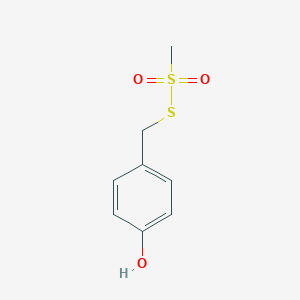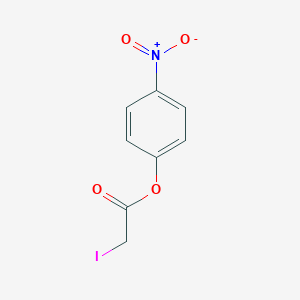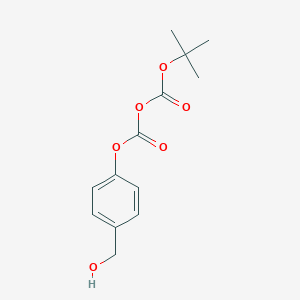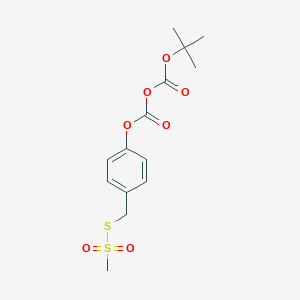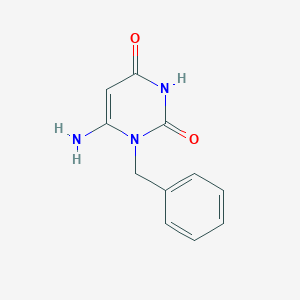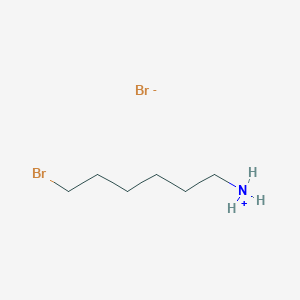
Bromuro de 6-Bromohexilamina
Descripción general
Descripción
6-Bromohexylamine Hydrobromide is an organic compound with the chemical formula C6H15Br2N. It is a white solid that is soluble in water and polar solvents. This compound is known for its versatility in scientific research and is commonly used in the synthesis of various organic compounds .
Aplicaciones Científicas De Investigación
6-Bromohexylamine Hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of substituted amines and other complex molecules.
Biology: It is employed in the synthesis of peptides and fluorescent dyes, which are used in various biological assays.
Medicine: It is used in the development of pharmaceutical intermediates and active compounds.
Mecanismo De Acción
Target of Action
The primary targets of 6-Bromohexylamine Hydrobromide are diverse electrophilic substrates such as alkenes, aldehydes, and ketones, as well as a variety of nucleophiles like amines and alcohols . These targets play a crucial role in various biochemical reactions where 6-Bromohexylamine Hydrobromide acts as a nucleophile .
Mode of Action
6-Bromohexylamine Hydrobromide interacts with its targets by acting as a nucleophile . A nucleophile is a chemical species that donates an electron pair to form a chemical bond in relation to a reaction. By donating an electron, a nucleophile is capable of influencing the electrophilic substrates, leading to various biochemical reactions .
Biochemical Pathways
6-Bromohexylamine Hydrobromide is a key ingredient in the synthesis of multiple compounds such as 7-bromo-1-heptanol, 6-bromo-1-hexanol, and 7-bromo-1-heptylamine . These compounds are part of various biochemical pathways, and their synthesis can lead to downstream effects that influence the overall biochemical landscape .
Result of Action
The molecular and cellular effects of 6-Bromohexylamine Hydrobromide’s action are primarily seen in its role as a nucleophile. It influences the electrophilic substrates, leading to various biochemical reactions . It also serves as a primary raw material in the preparation of various biologically active agents, including N- (6-bromohexyl)propionamide and other medicinal drugs .
Análisis Bioquímico
Biochemical Properties
6-Bromohexylamine Hydrobromide acts as a nucleophile in organic reactions, exhibiting the ability to interact with diverse electrophilic substrates such as alkenes, aldehydes, and ketones . It also interacts with a variety of nucleophiles like amines and alcohols . Furthermore, it can function as a base in the deprotonation of carboxylic acids .
Molecular Mechanism
The molecular mechanism of 6-Bromohexylamine Hydrobromide involves its role as a nucleophile. It interacts with diverse electrophilic substrates, leading to changes in their structure and function . Detailed information about its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression is currently lacking in the literature.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Bromohexylamine Hydrobromide can be synthesized through the reaction of 6-bromohexan-1-amine with hydrobromic acid. The reaction typically involves the following steps:
- Dissolve 6-bromohexan-1-amine in a suitable solvent such as methanol or chloroform.
- Add hydrobromic acid to the solution.
- Stir the mixture at room temperature for several hours.
- Filter the resulting solid and wash with cold solvent to obtain pure 6-Bromohexylamine Hydrobromide .
Industrial Production Methods
In industrial settings, the production of 6-Bromohexylamine Hydrobromide may involve large-scale reactors and more efficient purification techniques. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromohexylamine Hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions with electrophilic substrates such as alkenes, aldehydes, and ketones.
Acid-Base Reactions: It can function as a base in the deprotonation of carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve polar solvents like methanol or chloroform.
Acid-Base Reactions: Common reagents include carboxylic acids, and the reactions are usually carried out at room temperature.
Major Products Formed
Nucleophilic Substitution: The major products are typically substituted amines.
Acid-Base Reactions: The major products are the corresponding salts formed from the reaction with carboxylic acids.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromohexan-1-amine: Similar in structure but lacks the hydrobromide component.
6-Chlorohexylamine: Similar in structure but contains a chlorine atom instead of a bromine atom.
Hexylamine: Similar in structure but lacks the halogen atom.
Uniqueness
6-Bromohexylamine Hydrobromide is unique due to its dual functionality as both a nucleophile and a base, making it highly versatile in various chemical reactions. Its hydrobromide component enhances its solubility in water and polar solvents, which is advantageous in many synthetic applications .
Propiedades
IUPAC Name |
6-bromohexan-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BrN.BrH/c7-5-3-1-2-4-6-8;/h1-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSSXFHBAIZVEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCBr)CCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661826 | |
| Record name | 6-Bromohexan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14502-76-2 | |
| Record name | 6-Bromohexan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


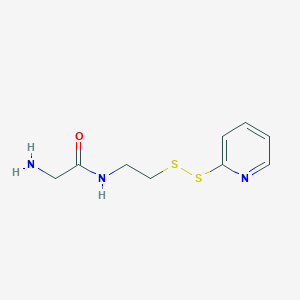
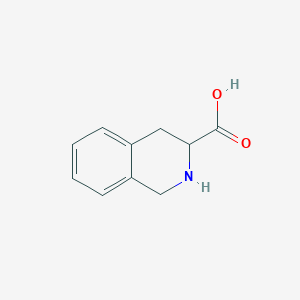
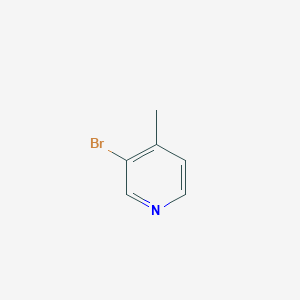
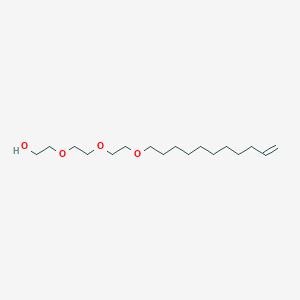


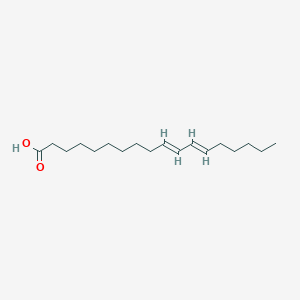
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15015.png)
